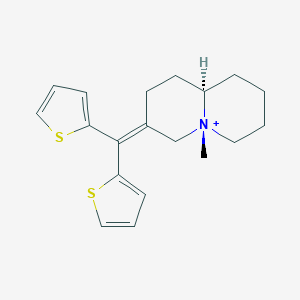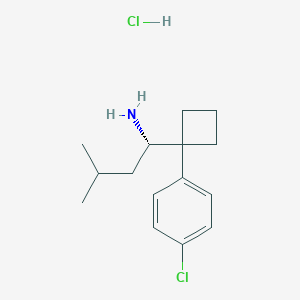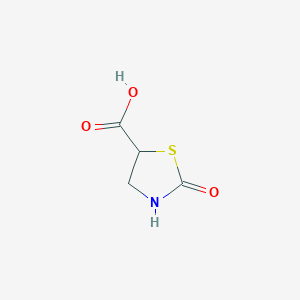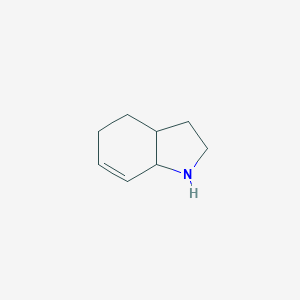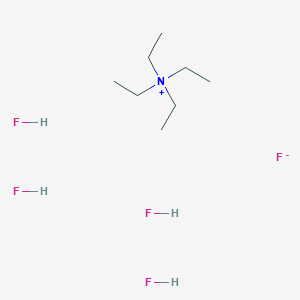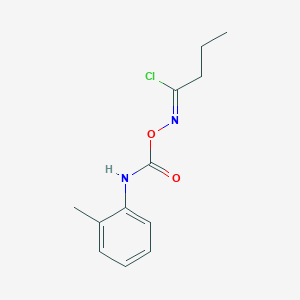
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride, commonly known as MBAC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MBAC belongs to the family of imidoyl chlorides and is used as a reagent in various chemical reactions.
Wirkmechanismus
MBAC is a reactive compound that undergoes nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols. The mechanism of action of MBAC involves the formation of an intermediate imidate, which then reacts with the nucleophile to form the desired product. The reaction is usually carried out in the presence of a base, which helps in the deprotonation of the nucleophile and facilitates the reaction.
Biochemische Und Physiologische Effekte
MBAC does not have any known biochemical or physiological effects as it is primarily used as a reagent in chemical reactions. However, it is important to handle MBAC with care as it is a reactive compound and can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
MBAC has several advantages as a reagent in chemical reactions. It is a relatively inexpensive compound and is readily available in the market. It is also easy to handle and store. However, MBAC has some limitations as well. It is a reactive compound and requires careful handling to prevent any accidents. It is also not suitable for reactions that involve acidic or basic conditions as it can decompose under such conditions.
Zukünftige Richtungen
There are several future directions for the use of MBAC in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. MBAC can be used to synthesize novel imidazole derivatives that have potential therapeutic applications. Another potential application is in the field of materials science, where MBAC can be used to synthesize cyclic ureas that have unique properties. Overall, MBAC has a lot of potential in scientific research, and further studies are needed to explore its full range of applications.
Conclusion:
In conclusion, MBAC is a unique chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the synthesis of various compounds make it a valuable reagent in chemical reactions. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBAC have been discussed in this paper. Further studies are needed to fully explore the potential of MBAC in scientific research.
Synthesemethoden
The synthesis of MBAC involves the reaction of 2-methylphenylamine with butanimidoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by recrystallization or column chromatography. The overall yield of MBAC is around 70%.
Wissenschaftliche Forschungsanwendungen
MBAC has been widely used in scientific research as a reagent for the synthesis of various compounds. It is particularly useful in the synthesis of imidazoles, which are important intermediates in the production of pharmaceuticals and agrochemicals. MBAC has also been used in the synthesis of cyclic ureas, which have potential applications in the field of materials science.
Eigenschaften
CAS-Nummer |
145252-13-7 |
|---|---|
Produktname |
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride |
Molekularformel |
C12H15ClN2O2 |
Molekulargewicht |
254.71 g/mol |
IUPAC-Name |
[(Z)-1-chlorobutylideneamino] N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-6-11(13)15-17-12(16)14-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3,(H,14,16)/b15-11- |
InChI-Schlüssel |
ROFUCKVAINOTFB-UHFFFAOYSA-N |
Isomerische SMILES |
CCC/C(=N/OC(=O)NC1=CC=CC=C1C)/Cl |
SMILES |
CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
Kanonische SMILES |
CCCC(=NOC(=O)NC1=CC=CC=C1C)Cl |
Synonyme |
N-((((2-Methylphenyl)amino)carbonyl)oxy)butanimidoyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



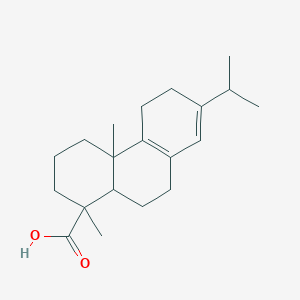
![(2R)-2-[3-Ethylisoxazol-5-yl]pyrrolidine](/img/structure/B129142.png)
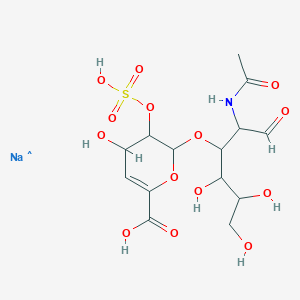
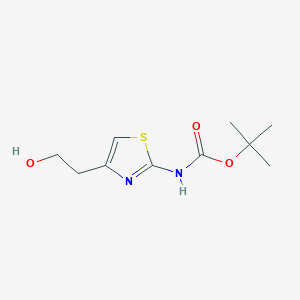
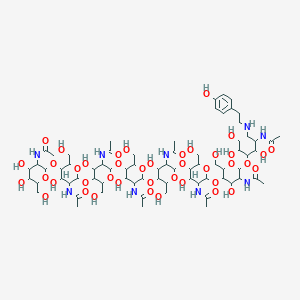
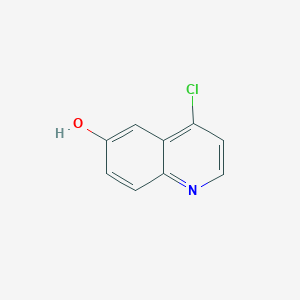
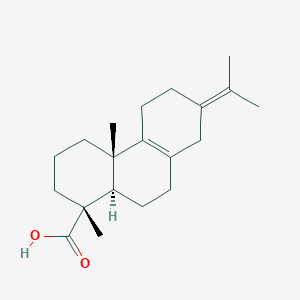
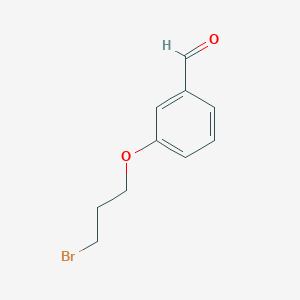
![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)
